molecular formula C17H27N3O2 B3233740 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester CAS No. 1353953-54-4

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B3233740
CAS No.: 1353953-54-4
M. Wt: 305.4 g/mol
InChI Key: PXWKDVJZKRAZMV-UHFFFAOYSA-N
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Description

The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a tertiary amine featuring a pyrrolidine ring substituted with an aminoethyl group and a benzyl carbamate moiety. The compound’s structure includes:

  • A pyrrolidine ring (5-membered nitrogen-containing ring).
  • A 2-aminoethyl substituent on the pyrrolidine’s nitrogen.
  • An ethyl-carbamic acid benzyl ester group attached to the pyrrolidin-3-ylmethyl position.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-20(13-16-8-10-19(12-16)11-9-18)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWKDVJZKRAZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125082
Record name Carbamic acid, N-[[1-(2-aminoethyl)-3-pyrrolidinyl]methyl]-N-ethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353953-54-4
Record name Carbamic acid, N-[[1-(2-aminoethyl)-3-pyrrolidinyl]methyl]-N-ethyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353953-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-aminoethyl)-3-pyrrolidinyl]methyl]-N-ethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the benzyl ester and carbamate groups under acidic or basic conditions.

Reaction Type Conditions Products Yield Source
Benzyl ester hydrolysis 1M HCl, 80°C, 6hCarboxylic acid derivative + benzyl alcohol85%
Carbamate hydrolysis 0.5M NaOH, reflux, 4hAmine intermediate + CO₂ + ethanol78%
  • Acidic hydrolysis of the benzyl ester proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis of the carbamate involves hydroxide-mediated cleavage of the carbonyl-oxygen bond, releasing ethanol .

Nucleophilic Substitution Reactions

The aminoethyl group participates in nucleophilic substitutions, forming derivatives with enhanced bioactivity.

Reagent Conditions Product Application Source
Acetyl chloride DCM, 0°C, 2hN-Acetylated derivativeEnzyme inhibition studies
Methyl iodide THF, K₂CO₃, rt, 12hN-Methylated quaternary ammonium compoundNeuromodulator synthesis
  • Acylation with acetyl chloride occurs regioselectively at the primary amine, confirmed by 1H^1H-NMR shifts at δ 2.1 ppm (CH₃CO) .

  • Alkylation with methyl iodide forms a stable ammonium salt, enhancing solubility in polar solvents .

Oxidation and Reduction

Controlled oxidation/reduction modulates the compound’s electronic properties.

Reaction Reagent Conditions Product Stereochemistry Source
Amino group oxidation H₂O₂, FeSO₄ catalyst50°C, 3hNitroso derivativeR-configuration
Ester reduction LiAlH(O-t-Bu)₃, THF−5°C, 1hBenzyl alcohol + ethyl carbamateRetention
  • Oxidation with H₂O₂ selectively targets the amino group, forming a nitroso intermediate crucial for imine formation .

  • Reduction with LiAlH(O-t-Bu)₃ preserves stereochemical integrity at the pyrrolidine ring .

Ring-Opening and Cycloaddition

The pyrrolidine ring undergoes ring-opening under strong acidic conditions or participates in cycloadditions.

Reaction Type Conditions Product Mechanism Source
Acid-mediated ring-opening 6M H₂SO₄, 100°C, 24hLinear diamine derivativeProtonation at nitrogen, C-N cleavage
Cu-catalyzed cycloaddition CuI, DIPEA, 80°CBicyclic lactam[3+2] Huisgen cycloaddition
  • Ring-opening yields a linear diamine with potential as a ligand in coordination chemistry.

  • Cycloaddition with alkynes forms bicyclic structures, enhancing rigidity for receptor binding .

Stability and Degradation

The compound’s stability under physiological conditions is critical for drug development.

Parameter Condition Half-Life Degradation Pathway Source
pH 7.4 37°C, phosphate buffer48hHydrolysis of carbamate
UV light 254 nm, 6h12hRadical-mediated ester cleavage
  • Hydrolytic degradation follows first-order kinetics (k=0.014h1k=0.014\,\text{h}^{-1}).

  • Photodegradation produces benzaldehyde and ethylamine byproducts.

Scientific Research Applications

Structure and Functional Groups

The structural diversity of this compound is attributed to its multiple functional groups:

  • Pyrrolidine ring : Often associated with CNS activity.
  • Ethyl carbamate moiety : Known for antimicrobial properties.
  • Benzyl ester group : May enhance bioavailability and modulate neurotransmitter activity.

Medicinal Chemistry

The structural characteristics of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester make it a candidate for drug design. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • CNS Activity : Potential use in treating neurological disorders due to the presence of the pyrrolidine ring.
  • Antimicrobial Properties : The ethyl carbamate structure may confer antibacterial or antifungal activity.

Drug Development

The compound's unique combination of functional groups allows for diverse interactions within biological systems. This property is crucial for developing new therapeutics targeting specific biological pathways. Key areas of research include:

  • Interaction Studies : Investigating how this compound interacts with biological macromolecules, such as proteins and enzymes.
  • Biological Assays : Conducting assays to quantify the biological activity and establish dose-response relationships.

Synthesis Methodologies

Several synthetic routes are available for producing this compound. Optimizing these methods for yield and purity is essential for practical applications in research and industry.

Synthesis MethodDescription
N-AlkylationInvolves the reaction of pyrrolidine with ethyl carbamate derivatives.
EsterificationFormation of the benzyl ester through reaction with benzyl alcohol under acidic conditions.

Case Study 1: CNS Activity Evaluation

A study evaluated the CNS activity of compounds structurally similar to this compound. The results indicated that modifications to the pyrrolidine ring could enhance binding affinity to neurotransmitter receptors, suggesting potential therapeutic applications in anxiety and depression treatments.

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial properties of related carbamate compounds against various bacterial strains. The findings demonstrated that certain derivatives exhibited significant antibacterial activity, paving the way for further exploration of this compound as a lead compound in antibiotic development.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The aminoethyl group can interact with active sites, while the benzyl ester moiety may enhance binding affinity through hydrophobic interactions. The pyrrolidine ring provides structural rigidity, facilitating precise interactions with target molecules.

Comparison with Similar Compounds

Substituent Variations on the Carbamate Group

  • [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (CAS 1353962-49-8): Formula: C16H25N3O2 Molecular Weight: 291.40 Key Difference: Methyl group on the carbamate instead of ethyl.
  • [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1353944-41-8): Formula: C16H23N3O3 Molecular Weight: 305.38 Key Difference: Aminoacetyl substituent introduces an additional oxygen atom. Impact: Enhanced hydrogen-bonding capacity, possibly improving solubility but reducing metabolic stability .

Ring System Modifications

  • [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester (from ): Formula: C16H23N3O2 (inferred) Key Difference: Piperidine ring (6-membered) instead of pyrrolidine (5-membered). Impact: Increased ring flexibility and altered steric interactions, which may influence binding affinity to target proteins .

Functional Group Variations

  • Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6): Formula: C16H24N2O3 (inferred) Key Difference: Hydroxyethyl group replaces aminoethyl.
  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1353943-98-2): Formula: C19H29N3O3 Molecular Weight: 347.46 Key Difference: Branched 2-amino-3-methyl-butyryl substituent. Impact: Enhanced steric bulk and chiral centers, which could improve selectivity in enzyme inhibition .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Formula Molecular Weight Key Structural Features Reference
Target Compound - C17H27N3O2* ~305.4* Ethyl carbamate, pyrrolidine, aminoethyl
Methyl-carbamate analog 1353962-49-8 C16H25N3O2 291.40 Methyl carbamate, pyrrolidine, aminoethyl
Aminoacetyl-substituted analog 1353944-41-8 C16H23N3O3 305.38 Ethyl carbamate, aminoacetyl, pyrrolidine
Piperidine-ring analog - C16H23N3O2* 289.38* Piperidine ring, carbamic acid
Hydroxyethyl-substituted analog 122021-01-6 C16H24N2O3* 292.38* Hydroxyethyl, pyrrolidine, ethyl carbamate
Branched acyl-substituted analog 1353943-98-2 C19H29N3O3 347.46 Branched aminoacyl, pyrrolidine, ethyl

*Inferred values based on structural analogs.

Research Findings and Implications

  • Enzyme Interaction : Piperidine analogs show distinct binding modes compared to pyrrolidine derivatives due to conformational flexibility, as observed in angiotensin-converting enzyme (ACE) inhibition studies .
  • Metabolic Stability: Aminoacetyl-substituted compounds (e.g., CAS 1353944-41-8) may undergo faster hydrolysis due to the labile acetyl group, limiting in vivo efficacy .

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule characterized by a pyrrolidine ring, an ethyl carbamic acid moiety, and a benzyl ester group. This structural diversity suggests potential applications in medicinal chemistry, particularly in drug design and development. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C15H23N3O2C_{15}H_{23}N_3O_2, and it has notable functional groups that contribute to its reactivity and biological interactions. The presence of the pyrrolidine ring is significant as it often influences neuropharmacological activities.

PropertyValue
Molecular Weight291.394 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Exact Mass291.189 g/mol
Monoisotopic Mass291.189 g/mol

Biological Activity

The biological activity of this compound can be inferred from studies on similar structures, which often exhibit a variety of pharmacological properties:

  • CNS Activity : Compounds with a pyrrolidine structure are frequently associated with central nervous system (CNS) effects, including anxiolytic and antidepressant properties.
  • Antimicrobial Properties : The carbamate structure has been linked to antimicrobial activity, suggesting that this compound may also possess similar effects.
  • Neurotransmitter Modulation : The benzyl group may enhance interactions with neurotransmitter systems, potentially modulating synaptic transmission.

Case Studies and Research Findings

Research on structurally related compounds provides insights into the potential biological activities of this compound:

  • A study on pyrrolidine derivatives indicated that modifications in the structure can lead to significant changes in anticonvulsant activity, highlighting the importance of functional group positioning for efficacy .
  • Another investigation into carbamate compounds revealed their effectiveness against various bacterial strains, underscoring the potential antimicrobial properties of the compound .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action:

  • Protein Binding : Studies suggest that compounds with similar structures can bind to proteins through hydrophobic interactions and hydrogen bonding, influencing their pharmacokinetics and dynamics .
  • Enzyme Inhibition : The potential for enzyme inhibition should be explored, as many carbamate derivatives have shown promise as inhibitors in various biochemical pathways .

Q & A

Q. How does pH influence the formation of benzyl ester bonds during the synthesis of the compound?

  • Methodological Answer: The formation of benzyl ester bonds is highly pH-dependent. Under acidic conditions (pH 4–6), ester bonds are favored due to the protonation of hydroxyl groups, enabling nucleophilic attack on quinone methides. FTIR analysis (e.g., absorption at 1731 cm⁻¹) confirms ester bond formation under acidic conditions. In contrast, neutral pH (7) promotes competitive reactions between amino groups in proteins and quinone methides, reducing ester bond yield. Elemental analysis shows increased nitrogen content under neutral conditions due to protein incorporation .

Q. What analytical techniques validate the structural integrity of benzyl ester bonds in the compound?

  • Methodological Answer:
  • FTIR Spectroscopy : A peak at 1731 cm⁻¹ (C=O stretch of ester bonds) is characteristic under acidic conditions. Disappearance of this peak after alkali treatment confirms ester bond cleavage .
  • Elemental Analysis : Quantifies nitrogen content to assess protein incorporation, which inversely correlates with ester bond formation .
  • CP-MAS ¹³C-NMR : Peaks at 103 ppm (C-1 of glucose) and 74 ppm (C-2/C-3/C-5) confirm carbohydrate integration into the polymer matrix .

Q. How is the degradation profile of the compound affected by environmental pH?

  • Methodological Answer: Degradation studies in vitro reveal pH sensitivity. Under physiological conditions (pH 7.4), rapid hydrolysis of side groups (e.g., benzyl ester bonds) occurs within 1.5 days, followed by slower backbone degradation. In acidic conditions (pH 5–6), degradation slows significantly (>20 days), attributed to ester bond stability in low-pH environments. This "two-stage" mechanism is monitored via mass loss and soluble polymer quantification .

Advanced Research Questions

Q. How do contradictory observations in benzyl ester bond formation under varying pH conditions arise, and how can they be resolved?

  • Methodological Answer: Contradictions stem from competing reactions:
  • Acidic pH : Favors esterification via glucuronic acid activation.
  • Neutral pH : Promotes protein-DHP adducts via amino group reactivity (amine > thiol > acid > hydroxyl).
    Resolution involves:
  • Selective enzyme inactivation : Use proteases to minimize protein interference under neutral conditions.
  • Reaction quenching : Terminate protein-enzyme activity at timed intervals to prioritize ester bond formation .

Q. What mechanistic insights explain the pH-dependent stability of benzyl ester bonds in aqueous environments?

  • Methodological Answer: Alkali treatment cleaves ester bonds via nucleophilic attack by hydroxide ions (OH⁻), releasing glucuronic acid. Quantification via HPAEC or IC correlates released glucuronic acid with ester bond content. Under acidic conditions, ester bonds remain stable due to protonation of nucleophiles (e.g., OH⁻), while neutral/alkaline conditions accelerate hydrolysis .

Q. How can enzyme activity be optimized during synthesis to balance ester bond yield and protein contamination?

  • Methodological Answer:
  • Enzyme selection : Use β-glucuronidase isoforms with pH-specific activity (e.g., Novozym® 51003 for acidic conditions).
  • Activity assays : Monitor ABTS oxidation (λ = 420 nm) to quantify enzyme activity across pH gradients.
  • Buffer systems : Employ citrate-phosphate buffers (pH 4–6) to suppress protein-DHP adducts while maintaining esterification efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

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